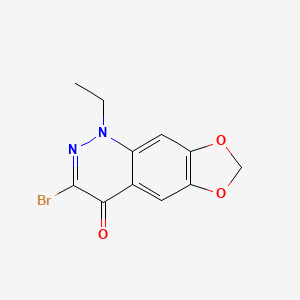

3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one

描述

属性

IUPAC Name |

3-bromo-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-14-7-4-9-8(16-5-17-9)3-6(7)10(15)11(12)13-14/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKXZCZTNAVIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=O)C(=N1)Br)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207275 | |

| Record name | 3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58561-09-4 | |

| Record name | 3-Bromo-1-ethyl[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58561-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058561094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-ethyl-1,3-dioxolo[4,5-g]cinnolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one (CAS Number: 58561-09-4) is a compound of interest due to its potential biological activities. This article discusses its synthesis, chemical properties, and biological activities, particularly focusing on antibacterial and antifungal effects.

- Molecular Formula : C11H9BrN2O3

- Molecular Weight : 297.109 g/mol

- LogP : 2.11

- InChI Key : PEKXZCZTNAVIJC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. Specific methods for its synthesis are documented in various studies but are not elaborated in detail here due to limited search results.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on related dioxolane derivatives demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 4 | Staphylococcus aureus | 625–1250 µg/mL |

| Compound 6 | Staphylococcus epidermidis | Effective |

| Compound 7 | Pseudomonas aeruginosa | Effective |

These findings suggest that modifications in the structure of dioxolanes can enhance their antibacterial potency against specific strains .

Antifungal Activity

In addition to antibacterial effects, this compound and its derivatives have shown promising antifungal activity. The following table summarizes antifungal activity against Candida albicans:

| Compound | Antifungal Activity | Remarks |

|---|---|---|

| Compound 1 | No activity | Control |

| Compound 2 | Significant | Effective against C. albicans |

| Compound 3 | Significant | Effective against C. albicans |

The compounds were evaluated using standard methods such as disc diffusion assays, which confirmed their efficacy against fungal strains .

Case Studies

A notable study explored the biological activities of a series of dioxolane derivatives, including those structurally related to this compound. The results indicated that these compounds could serve as potential candidates for developing new antibacterial and antifungal agents due to their selective toxicity profiles and effectiveness against resistant strains .

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C11H9BrN2O3

- Molecular Weight: 297.1 g/mol

- Appearance: Powder

- InChI Key: PEKXZCZTNAVIJC-UHFFFAOYSA-N

Organic Synthesis

3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one serves as an important intermediate in organic synthesis. Its bromine atom is a useful site for nucleophilic substitution reactions, facilitating the formation of various derivatives that can be further utilized in medicinal chemistry.

Analytical Chemistry

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed for its separation, utilizing a mobile phase comprised of acetonitrile and water. For applications requiring mass spectrometry compatibility, phosphoric acid can be replaced with formic acid . This method is scalable and suitable for isolating impurities in preparative separations.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit biological activity that may be beneficial in drug development. Studies have suggested potential applications in treating various conditions due to their interaction with biological targets .

Case Studies and Research Findings

相似化合物的比较

Structural and Functional Group Analysis

A. Oxazolo[4,5-g]quinazolin-2(1H)-ones ()

These derivatives share a fused heterocyclic system but replace the cinnolinone core with a quinazolinone (two nitrogen atoms in a 1,3-arrangement) fused to an oxazole ring. Key differences include:

- Substituents: Morpholinopropyl groups at position 1 and diverse aryl/amino groups at position 6.

- Impact: The morpholine moiety enhances solubility, while aryl groups influence melting points (250–360°C) and molecular weights (420–625 g/mol).

B. (-)-Bicuculline Methiodide ()

This compound features a dioxolo[4,5-g]isoquinolinium system, differing in the nitrogen arrangement (isoquinolinium vs. cinnolinone) and the presence of an iodide counterion.

- Functional Role: Acts as a GABA_A receptor antagonist, suggesting that the dioxolo group may contribute to binding in neurological targets. The charged isoquinolinium system contrasts with the neutral cinnolinone, affecting bioavailability .

C. Brominated Indoles ()

Examples include (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d).

- Structure: Bromine is located on the indole ring, a monocyclic system with one nitrogen atom.

- Properties: Molecular weight ~437 g/mol (HRMS data). The imino and ketone groups suggest utility as intermediates in organic synthesis .

D. 3-Bromo-5-phenyl-4,5-dihydroisoxazole Derivatives ()

A quinolinone derivative (C27H22BrN3O3) with bromine at position 6 and a phenyl group at position 4.

- Comparison: The quinolinone core (one nitrogen atom) differs from the cinnolinone’s diazine structure. Bromine’s position here may influence electrophilic substitution patterns .

Physicochemical and Pharmacological Comparisons

Key Observations:

Heterocyclic Core: The cinnolinone’s diazine system may offer unique electronic properties compared to monocyclic (indole) or single-nitrogen bicyclic (quinolinone) systems.

Bromine Effects: Bromine at position 3 (cinnolinone) vs. position 1 (indole) or 6 (quinolinone) may alter steric and electronic interactions in synthetic or biological contexts.

Substituent Impact : Ethyl and dioxolo groups in the target compound likely enhance lipophilicity and stability relative to morpholine-containing analogs.

准备方法

Step 1: Diazotization and Cyclization

Starting Material : 2-Amino-4,5-methylenedioxyacetophenone

Reagents : Nitrous acid (generated in situ from NaNO₂ and HCl).

Conditions : Acidic aqueous medium, 0–5°C.

Mechanism :

- Diazotization of the amino group followed by spontaneous cyclization via the enol form of the acetophenone moiety.

Product : 4-Hydroxy-6,7-methylenedioxycinnoline (yield: ~75%).

Step 2: Bromination

Starting Material : 4-Hydroxy-6,7-methylenedioxycinnoline

Reagents : Molecular bromine (Br₂), potassium acetate (KOAc).

Conditions :

Step 3: Alkylation

Starting Material : 3-Bromo-4-hydroxy-6,7-methylenedioxycinnoline

Reagents : Ethyl iodide (EtI), sodium hydride (NaH).

Conditions :

- Solvent: Dimethylformamide (DMF).

- Temperature: 60–70°C.

Mechanism : - Deprotonation of the hydroxyl group by NaH, followed by nucleophilic substitution at position 1.

Product : 3-Bromo-1-ethyl-1,3-dioxolo[4,5-g]cinnolin-4(1H)-one (yield: ~52%).

Key Reaction Data

| Step | Reagent | Conditions | Yield | Key Observation |

|---|---|---|---|---|

| Diazotization/Cyclization | NaNO₂, HCl | 0–5°C, H₂O | 75% | Dark green solution forms during reaction. |

| Bromination | Br₂, KOAc | RT, acetic acid | 68% | Gas evolution (HBr) observed. |

| Alkylation | EtI, NaH | 60°C, DMF | 52% | Color change from green to light brown. |

Structural Confirmation

- ¹H NMR (Acetone-d₆): δ 4.52 (q, 2H, CH₂CH₃), 1.43 (t, 3H, CH₂CH₃).

- Molecular Formula : C₁₁H₉BrN₂O₃.

- CAS Registry : 58561-09-4.

Optimization Notes

- Bromination Efficiency : Excess Br₂ (1.2 equiv) improves yield but requires careful quenching to avoid over-bromination.

- Alkylation Selectivity : NaH ensures deprotonation of the hydroxyl group, directing ethylation to position 1.

常见问题

Basic Research Questions

Q. What experimental techniques are recommended for determining the crystal structure of 3-bromo-1-ethyl-1,3-dioxolo[4,5-g]cinnolin-4(1H)-one?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex heterocyclic structures. Use the SHELX program suite (e.g., SHELXL for refinement) to process intensity data and validate hydrogen bonding or π-stacking interactions. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . For ambiguous regions, complementary techniques like solid-state NMR or DFT-optimized geometry calculations can resolve discrepancies .

Q. How can computational methods guide the synthesis and stability analysis of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is effective for predicting molecular stability, redox potentials, and frontier molecular orbitals (HOMO/LUMO). For example, calculate the global electrophilicity index (ω) to assess reactivity trends compared to analogs like cinnolin-4(1H)-one. Solvation effects (e.g., water) should be modeled using implicit solvation methods (e.g., PCM) to align with experimental redox data .

Q. What are the key steps for characterizing this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to identify substituent effects. For bromine-induced splitting, compare coupling constants with brominated analogs (e.g., 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one) .

- IR : Focus on carbonyl (C=O, ~1650 cm) and dioxolane (C-O-C, ~1250 cm) stretches to confirm functional groups .

Advanced Research Questions

Q. How do the redox properties of this compound compare to structurally related cinnolinones, and what experimental setups are optimal for electrochemical studies?

- Methodological Answer : Cyclic voltammetry (CV) in aqueous or aprotic solvents (e.g., acetonitrile) can measure reduction/oxidation potentials. Compare results to DFT-calculated potentials for cinnolin-4(1H)-one derivatives. For instance, if the reduction potential (E) is more negative than -0.184 V (as in cinnolin-4(1H)-one), the bromo-ethyl-dioxolane substituent likely enhances electron-withdrawing effects, stabilizing the reduced form . Use a three-electrode system with a Ag/AgCl reference electrode and Pt working electrode.

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at position 3 is a potential site for nucleophilic substitution (S2). Design kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor reaction progress via LC-MS or -NMR. Compare activation energies to DFT-computed transition states to confirm whether steric hindrance from the ethyl-dioxolane group slows reactivity .

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets like EGFR?

- Methodological Answer : Dock the compound into EGFR’s kinase domain (PDB: 1M17) using AutoDock Vina. Run MD simulations (e.g., GROMACS) in explicit solvent (≥100 ns) to assess binding stability. Analyze hydrogen bonds with catalytic residues (e.g., Lys745) and hydrophobic interactions with the hinge region. Compare binding free energies (MM-PBSA) to oxazolo[4,5-g]quinazoline-2(1H)-one derivatives, which show EGFR inhibition potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。